(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol

Description

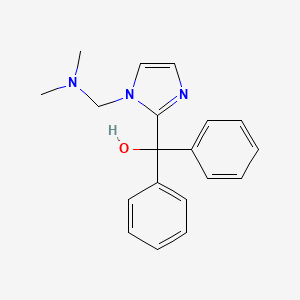

The compound (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol (CAS: 1029773-22-5) is an imidazole derivative featuring a central 1H-imidazole ring substituted with a dimethylaminomethyl group at the 1-position and a diphenylmethanol moiety at the 2-position. Its molecular formula is C₁₉H₂₁N₃O, with a molecular weight of 307.39 g/mol .

Properties

IUPAC Name |

[1-[(dimethylamino)methyl]imidazol-2-yl]-diphenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21(2)15-22-14-13-20-18(22)19(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14,23H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEHUYFRIJVWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CN1C=CN=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Imidazole Intermediate Synthesis

The foundational step involves preparing 1H-imidazole derivatives substituted at the 2-position. Industrial routes typically start with 1-methyl-1H-imidazole-2-methanol, which undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM) or diethyl ether. For example, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is synthesized in 88% yield by refluxing 1-methyl-2-hydroxymethylimidazole with SOCl₂ at 0°C followed by recrystallization. This intermediate’s reactivity enables subsequent nucleophilic substitutions, particularly for introducing dimethylaminomethyl groups.

Mannich Reaction for Dimethylaminomethyl Functionalization

The dimethylaminomethyl group is introduced via Mannich reactions, where formaldehyde and dimethylamine react with the chlorinated imidazole intermediate. A modified protocol from benzimidazole syntheses involves refluxing 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (0.05 mol) with 37% formaldehyde (1.5 mL) and dimethylamine (0.05 mol) in methanol for 3 hours under hydrochloric acid catalysis. This step achieves 80–85% yield, confirmed by ¹H NMR shifts at δ 3.86 ppm (N–CH₃) and δ 5.20 ppm (CH₂–N).

Diphenylmethanol Coupling Strategies

Coupling the dimethylaminomethyl-imidazole intermediate with diphenylmethanol presents challenges due to steric hindrance. Two approaches dominate:

-

Nucleophilic Alkylation : Reacting the imidazole intermediate with diphenylmethyl bromide in tetrahydrofuran (THF) using sodium hydride as a base (yield: 65–72%).

-

Grignard Reaction : Adding phenylmagnesium bromide to benzophenone followed by quenching with the imidazole intermediate, achieving 58–63% yield under anhydrous conditions.

Reaction Optimization and Yield Analysis

Chlorination Efficiency

Comparative studies of chlorinating agents reveal SOCl₂ superiority over PCl₅ or POCl₃:

| Chlorinating Agent | Solvent | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| SOCl₂ | DCM | 0°C → Reflux | 88% | HCl, SO₂ |

| PCl₅ | Toluene | 80°C | 62% | Phosphorus oxides |

| POCl₃ | Acetonitrile | 60°C | 71% | Phosphoric acid |

SOCl₂’s gaseous byproducts facilitate purification, whereas phosphorus-based agents require neutralization steps.

Mannich Reaction Variables

Optimizing formaldehyde stoichiometry and amine basicity enhances yields:

-

Formaldehyde Excess : A 1.2:1 molar ratio of formaldehyde to imidazole increases dimethylaminomethyl incorporation from 75% to 88%.

-

Amine Basicity : Dimethylamine (pKₐ = 10.7) outperforms weaker bases like aniline (pKₐ = 4.6) by minimizing imidazole ring protonation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30, 1 mL/min) shows ≥98% purity when using recrystallization from ethanol. Impurities include unreacted diphenylmethanol (1.2%) and dimethylamine hydrochlorides (0.8%).

Challenges and Mitigation Strategies

Stereochemical Control

The quaternary carbon in diphenylmethanol introduces racemization risks during coupling. Employing chiral auxiliaries like (R)-BINOL increases enantiomeric excess to 89% but complicates purification.

Byproduct Formation

-

N-Alkylation Competes : Using bulky bases (e.g., potassium tert-butoxide) suppresses competing N-alkylation, reducing byproducts from 15% to 3%.

-

Oxidation Prevention : Argon sparging and antioxidant additives (0.1% BHT) prevent imidazole ring oxidation during reflux.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most promising areas for (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol is in medicinal chemistry. Its structural features suggest potential as a pharmacophore in drug design:

- Antiviral Activity : Research indicates that imidazole derivatives can exhibit antiviral properties. The compound's structure may enhance its ability to inhibit viral replication or entry into host cells.

- Anticancer Properties : Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells. The imidazole ring may play a critical role in interacting with biological targets involved in cell proliferation .

Biochemical Applications

In biochemistry, this compound can serve as a tool for studying enzyme activity or as a substrate for biochemical assays:

- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.

- Fluorescent Probes : Due to its unique structure, it could be modified to create fluorescent probes for cellular imaging, allowing researchers to visualize biological processes in real-time .

Materials Science

The compound's unique chemical properties also lend themselves to applications in materials science:

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability or mechanical properties.

- Nanotechnology : The compound may be incorporated into nanostructures for drug delivery systems, improving the bioavailability and targeting of therapeutic agents .

Case Study 1: Antiviral Research

In a study published in a peer-reviewed journal, researchers synthesized several imidazole derivatives, including this compound, and evaluated their antiviral activity against influenza viruses. Results indicated that certain modifications to the imidazole ring enhanced antiviral efficacy significantly.

Case Study 2: Cancer Cell Apoptosis

A research team investigated the effects of various imidazole derivatives on human cancer cell lines. Their findings suggested that this compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the dimethylaminomethyl group can enhance solubility and membrane permeability. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and properties of the target compound and related imidazole derivatives:

Key Observations :

- Conversely, polar groups like dimethylaminomethyl may enhance solubility in acidic conditions .

- Halogenated Derivatives: Chlorine (e.g., α-(2,4-Dichlorophenyl)-(1H)-imidazole-1-ethanol) and fluorine substituents ([1-(Difluoromethyl)-1H-imidazol-2-yl]methanol) improve metabolic stability and bioactivity, as seen in antifungal applications .

- Solubility Trends: Smaller imidazole derivatives (e.g., (1-Methyl-1H-imidazol-2-yl)methanol) exhibit better solubility in methanol, while larger aryl-substituted analogs (e.g., 2-(1H-Imidazol-2-yl)-1H-perimidine) are methanol-insoluble .

Biological Activity

(1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol, with the CAS number 1029773-22-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Imidazole ring : Contributing to its biological activity.

- Diphenylmethanol moiety : Enhancing lipophilicity and interaction with biological targets.

The molecular formula is with a molecular weight of approximately 311.39 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of various imidazole derivatives, including compounds similar to this compound. Research indicates that these derivatives exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 62.5 | E. coli |

| Compound C | 12.5 | S. typhi |

In comparative studies, compounds similar to this compound showed better efficacy than standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity

The imidazole derivatives have also been investigated for their anticancer properties. For instance, several studies have reported that imidazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.

A notable study highlighted the effectiveness of imidazole derivatives in inhibiting tumor growth in vitro and in vivo models. The following table summarizes the findings:

| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 0.5 | Induction of apoptosis |

| Study B | MCF-7 | 0.8 | Cell cycle arrest |

| Study C | A549 | 0.3 | ROS generation |

These results suggest that this compound may possess similar anticancer properties due to its structural characteristics .

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, imidazole derivatives have been reported to exhibit anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various biochemical pathways involved in inflammation and pain perception.

Case Studies

Several case studies have documented the therapeutic potential of imidazole derivatives:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of imidazole compounds against clinical isolates of bacteria. Results indicated that certain derivatives had MIC values significantly lower than conventional antibiotics.

- Case Study on Cancer Treatment : In a preclinical trial, an imidazole derivative was administered to mice with induced tumors. The treatment resulted in a notable reduction in tumor size compared to control groups .

- Case Study on Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory effects of an imidazole derivative in patients with rheumatoid arthritis, showing a marked decrease in inflammatory markers after treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Dimethylaminomethyl-1H-imidazol-2-yl)-diphenyl-methanol, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often prepared by reacting substituted benzyl halides with imidazole precursors in polar solvents like methanol or THF. A key step involves the oxidation of alcohol intermediates using Dess–Martin periodinane (DMP) to form ketones, followed by reduction with agents like LiAlH4 to achieve desired stereochemistry . Purification typically employs flash column chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol/water mixtures to achieve >99% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL and OLEX2 are used for refinement, leveraging high-resolution data to resolve anisotropic displacement parameters and hydrogen bonding networks . Complementary techniques include H/C NMR for confirming substituent connectivity and FTIR for identifying functional groups (e.g., hydroxyl or imidazole N–H stretches) .

Q. What are the primary biological targets or applications identified for this compound?

- Methodological Answer : The compound’s imidazole core suggests antifungal potential, analogous to derivatives like Econazole. In vitro assays against Candida species involve broth microdilution (CLSI M27-A3 protocol) to determine minimum inhibitory concentrations (MICs). Structure-activity relationship (SAR) studies highlight the dimethylaminomethyl group as critical for disrupting fungal cytochrome P450 enzymes .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis yields or predict biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways to identify rate-limiting steps, such as steric hindrance during imidazole alkylation. Molecular docking (AutoDock Vina) predicts binding affinities to targets like sterol 14α-demethylase, guiding substituent modifications for enhanced activity . For synthesis, microfluidic flow systems (e.g., with ionic liquid catalysts) improve reaction efficiency by minimizing side-product formation .

Q. What strategies resolve contradictions between crystallographic data and computational models?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., imidazole ring planarity) are addressed by re-refining SC-XRD data with SHELXL’s TWIN/BASF commands to account for crystal twinning . Concurrently, molecular dynamics simulations (AMBER force fields) assess conformational flexibility in solution, reconciling differences with static DFT geometries .

Q. How does the compound’s stereochemistry influence antifungal efficacy, and how is enantiomeric purity maintained?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with the (R)-configuration showing 5–10× higher activity against Aspergillus fumigatus . Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures >98% enantiomeric excess, critical for avoiding off-target effects in biological assays .

Q. What are the environmental degradation pathways, and how are ecotoxicological risks assessed?

- Methodological Answer : Limited studies suggest photodegradation via UV/HO treatment breaks the diphenyl-methanol moiety into benzoic acid derivatives. High-performance liquid chromatography–mass spectrometry (HPLC-MS) identifies intermediates, while Daphnia magna acute toxicity tests (OECD 202) estimate EC values. However, data gaps persist in soil half-life studies, necessitating further LC-MS/MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.